molecular formula C11H19N3S B13545210 4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine CAS No. 2824986-88-9

4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine

Cat. No.: B13545210
CAS No.: 2824986-88-9
M. Wt: 225.36 g/mol
InChI Key: WUDMQZVMBPZAHB-DTORHVGOSA-N
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Description

4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine is a complex organic compound featuring a thiazole ring and a piperidine moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties. The piperidine ring, substituted with methyl groups at the 3 and 5 positions, adds to the compound’s structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.

    Coupling of the Two Rings: The final step involves the coupling of the thiazole and piperidine rings. This can be achieved through nucleophilic substitution reactions where the piperidine nitrogen attacks an electrophilic carbon on the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors for hydrogenation steps, automated synthesis equipment for precise control of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms, potentially converting imines to amines.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound’s structure suggests potential activity as a ligand for various receptors or enzymes. It could be used in the study of receptor-ligand interactions or enzyme inhibition.

Medicine

In medicine, the compound may exhibit pharmacological properties such as antimicrobial, antiviral, or anticancer activities. Its structural features make it a candidate for drug development and therapeutic research.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or catalysts. Its unique chemical structure allows for the exploration of new applications in material science.

Mechanism of Action

The mechanism of action of 4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine would depend on its specific biological target. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring may participate in π-π interactions or hydrogen bonding, while the piperidine moiety could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole share the thiazole ring structure.

    Piperidine Derivatives: Compounds such as piperine and methylphenidate feature the piperidine ring.

Uniqueness

What sets 4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine apart is the specific substitution pattern on both the thiazole and piperidine rings. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

2824986-88-9

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

4-[[(3S,5R)-3,5-dimethylpiperidin-1-yl]methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C11H19N3S/c1-8-3-9(2)5-14(4-8)6-10-7-15-11(12)13-10/h7-9H,3-6H2,1-2H3,(H2,12,13)/t8-,9+

InChI Key

WUDMQZVMBPZAHB-DTORHVGOSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)CC2=CSC(=N2)N)C

Canonical SMILES

CC1CC(CN(C1)CC2=CSC(=N2)N)C

Origin of Product

United States

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